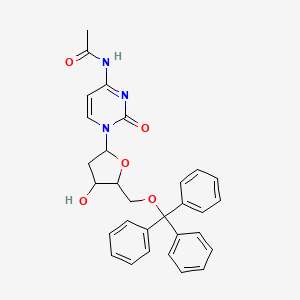

N4-Acetyl-O5'-trityl-2'deoxy-cytidine

Description

Significance of Nucleoside Modifications in Synthetic Nucleic Acid Research

The chemical modification of nucleosides is a critical aspect of synthetic nucleic acid research for several reasons. Naturally occurring modifications in DNA and RNA play vital roles in regulating gene expression and other cellular processes. nih.govresearchgate.net In the realm of synthetic oligonucleotides, modifications are introduced to enhance the properties of the resulting molecules. These can include increased stability against nuclease degradation, improved binding affinity to target sequences, and the introduction of labels for detection. mtu.edu

The use of protecting groups is a foundational type of modification in the synthesis process itself. These temporary modifications are essential for directing the chemical reactions to the desired sites and preventing the formation of incorrect linkages. The choice of protecting groups is dictated by their ability to be selectively added and removed under specific chemical conditions without damaging the growing oligonucleotide chain.

Overview of Deoxycytidine Derivatives as Monomeric Building Blocks

Deoxycytidine, along with deoxyadenosine, deoxyguanosine, and thymidine, is a primary building block for DNA synthesis. In its natural state, the exocyclic amino group of cytidine (B196190) is reactive and can interfere with the phosphoramidite (B1245037) chemistry used in oligonucleotide synthesis. To circumvent this, the amino group is protected with a labile acyl group, most commonly benzoyl or acetyl. google.com The acetyl group, as seen in N4-acetyl-2'-deoxycytidine, is particularly advantageous as it can be removed under mild basic conditions, which helps to prevent side reactions like transamination. google.com

Furthermore, to control the direction of chain elongation, the 5'-hydroxyl group of the deoxyribose sugar is protected. This protection prevents self-polymerization and ensures that the coupling reaction occurs specifically at the 3'-hydroxyl group of the growing chain. The trityl group and its derivatives are the most widely used protecting groups for the 5'-hydroxyl function.

N4-Acetyl-O5'-trityl-2'deoxy-cytidine as a Key Intermediate in Oligonucleotide Synthesis

This compound is a doubly protected derivative of deoxycytidine, making it an ideal intermediate for incorporation into a synthetic DNA strand. The N4-acetyl group shields the exocyclic amine, while the O5'-trityl group protects the 5'-hydroxyl group. This strategic protection allows for the activation of the 3'-hydroxyl group, typically by phosphitylation, to create a phosphoramidite monomer.

This phosphoramidite of this compound can then be coupled to the free 5'-hydroxyl of a growing oligonucleotide chain immobilized on a solid support. The cycle of deprotection of the 5'-hydroxyl, coupling of the next phosphoramidite, capping of unreacted chains, and oxidation of the newly formed phosphite (B83602) triester linkage is repeated until the desired sequence is synthesized. atdbio.com

The trityl group itself (triphenylmethyl) is acid-labile, meaning it can be removed by treatment with a weak acid. thermofisher.com However, in modern oligonucleotide synthesis, a more acid-labile derivative, the 4,4'-dimethoxytrityl (DMT) group, is predominantly used. The DMT group can be cleaved more rapidly and under milder acidic conditions than the simple trityl group, which is crucial for minimizing the risk of depurination (the cleavage of the glycosidic bond between the purine (B94841) base and the sugar), a potential side reaction that can lead to chain cleavage. While the simple trityl group is less common in contemporary high-throughput synthesis, its chemical principles laid the groundwork for the development of more advanced protecting groups like DMT.

Below is a data table summarizing the key properties of this compound and its components.

| Property | Value | Reference(s) |

| Compound Name | This compound | |

| CAS Number | 40094-20-0 | |

| Molecular Formula | C30H29N3O5 | |

| Molecular Weight | 511.57 g/mol | |

| 5'-OH Protecting Group | Trityl (Triphenylmethyl) | thermofisher.com |

| Exocyclic Amine Protecting Group | Acetyl | google.com |

| Role in Synthesis | Intermediate for phosphoramidite synthesis |

Structure

3D Structure

Properties

Molecular Formula |

C30H29N3O5 |

|---|---|

Molecular Weight |

511.6 g/mol |

IUPAC Name |

N-[1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C30H29N3O5/c1-21(34)31-27-17-18-33(29(36)32-27)28-19-25(35)26(38-28)20-37-30(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-18,25-26,28,35H,19-20H2,1H3,(H,31,32,34,36) |

InChI Key |

YYTNNFUBCUIYQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |

Origin of Product |

United States |

Synthesis and Chemical Derivatization Methodologies

Precursor Synthesis: N4-Acetylation of 2'-Deoxycytidine (B1670253)

The initial step in the synthesis is the protection of the exocyclic amino group (N4) of the cytosine base with an acetyl group. This prevents unwanted side reactions during the subsequent stages of oligonucleotide synthesis. Achieving regioselectivity—the exclusive acetylation of the N4-amino group over the hydroxyl groups of the deoxyribose sugar—is a primary challenge.

Methodologies for Regioselective N4-Acetylation

Several strategies have been developed to achieve regioselective N4-acetylation of 2'-deoxycytidine.

One of the most effective methods is the transient protection strategy. researchwithrutgers.comacs.org In this approach, the hydroxyl groups (5'-OH and 3'-OH) of the deoxyribose are temporarily protected, typically as trimethylsilyl (B98337) (TMS) ethers. The silylation is achieved by treating 2'-deoxycytidine with a silylating agent like trimethylchlorosilane (TMSCl) in a pyridine (B92270) solvent. nih.gov Once the hydroxyl groups are masked, an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, is introduced to react specifically with the N4-amino group. researchwithrutgers.comnih.gov The silyl (B83357) protecting groups are labile and can be easily removed during aqueous workup or by treatment with a mild base like ammonia (B1221849), yielding the desired N4-acetyl-2'-deoxycytidine. researchwithrutgers.comacs.org

Another approach involves direct acylation using acetic anhydride. A patented method describes the direct acetylation of the 4-active amino group on the cytidine (B196190) ring without protecting the hydroxyl groups. google.com This process is carried out in a solvent like N,N-dimethylformamide (DMF) at room temperature. google.com

Enzymatic methods also offer high regioselectivity. Lipases, for instance, can be used for the regioselective deacetylation of a peracetylated cytidine precursor. This allows for the isolation of N4-acetylcytidine under very mild conditions. nih.govoup.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of N4-acetyl-2'-deoxycytidine. Key parameters include the choice of solvent, acetylating agent, temperature, and reaction time.

In the transient protection method, the use of pyridine as a solvent is common as it also acts as a base to neutralize the HCl generated when using acetyl chloride. nih.gov The reaction is typically stirred for several hours to ensure complete N-acetylation before the silyl groups are hydrolyzed. nih.gov This one-flask procedure has been reported to produce crystalline N-acyl deoxynucleosides in high yields, often around 95%. researchwithrutgers.comacs.org

For direct acetylation with acetic anhydride in DMF, a specific ratio of reagents and controlled temperature (20-25°C) are crucial. One patented process reports yields of 50-60% with a purity of over 98%. google.com The workup procedure, involving vacuum concentration and grinding with a mixture of ethyl acetate (B1210297) and ether, is essential for isolating the product. google.com

Below is a table summarizing various reaction conditions for N4-acetylation.

| Method | Reagents | Solvent | Typical Yield | Purity | Reference |

| Transient Protection | 1. Trimethylchlorosilane2. Acetyl Chloride3. Water/Ammonia | Pyridine | 95% | Crystalline | researchwithrutgers.com, acs.org |

| Direct Acetylation | Acetic Anhydride | DMF | 50-60% | >98% | google.com |

| Enzymatic Deacetylation | Peracetylated cytidine, Aspergillus niger lipase | Buffer | 77% | High | nih.gov, oup.com |

O5'-Tritylation: Selective Protection of the 5'-Hydroxyl Group

Following N4-acetylation, the next step is the selective protection of the primary 5'-hydroxyl group of the deoxyribose sugar. This is essential to direct the subsequent phosphoramidite (B1245037) coupling to the 3'-hydroxyl position. The bulky trityl group, or more commonly its derivative dimethoxytrityl (DMTr), is used for this purpose.

Strategies for Trityl and Dimethoxytrityl (DMTr) Introduction

The standard procedure for introducing the DMTr group involves reacting N4-acetyl-2'-deoxycytidine with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in a pyridine solvent. nih.govgoogle.com Pyridine acts as a base to scavenge the HCl byproduct of the reaction. The greater reactivity of the primary 5'-hydroxyl group compared to the secondary 3'-hydroxyl group allows for selective protection at the 5'-position. nih.gov

After the reaction is complete, the mixture is typically quenched with methanol, and the product is purified, often through chromatographic methods, to isolate the N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine. nih.govgoogle.com

Kinetic and Thermodynamic Considerations in O5'-Tritylation

The high selectivity for the 5'-hydroxyl group during tritylation is primarily a result of kinetic control. The primary 5'-OH is sterically less hindered than the secondary 3'-OH, allowing it to react more rapidly with the bulky DMTr-Cl reagent.

By carefully controlling the reaction conditions—such as using a slight excess of DMTr-Cl and maintaining a moderate temperature—the reaction can be stopped after the primary hydroxyl has reacted but before significant reaction occurs at the 3'-position. The reaction is typically allowed to proceed for several hours at ambient temperature to ensure completion. nih.gov The final product is often obtained as a stable foam after purification. google.com

Phosphoramidite Formation: Conversion to the Activated Monomer

The final step in preparing the building block for oligonucleotide synthesis is the conversion of the 3'-hydroxyl group into a reactive phosphoramidite moiety. This "activated monomer" can then be efficiently coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain on a solid support.

The phosphitylation is achieved by reacting N4-acetyl-5'-O-DMTr-2'-deoxycytidine with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758). google.com A weak base, like N,N-diisopropylethylamine (DIPEA), is added to neutralize the HCl generated during the reaction. google.com

The reaction is conducted under an inert atmosphere (e.g., argon) to prevent oxidation of the trivalent phosphorus. After the reaction is complete, the product, N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine-3'-O-(N,N-diisopropyl)-β-cyanoethylphosphoramidite, is purified and stored under anhydrous conditions until it is used in an automated DNA synthesizer. google.com

Phosphitylation Chemistry at the 3'-Hydroxyl Position

The conversion of the 3'-hydroxyl group of N4-Acetyl-O5'-trityl-2'-deoxycytidine into a phosphoramidite is a critical step for its use in solid-phase oligonucleotide synthesis. This transformation, known as phosphitylation, renders the nucleoside reactive for coupling with the 5'-hydroxyl group of the growing oligonucleotide chain.

The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane or acetonitrile, in the presence of a weak acid activator. nih.gov Commonly used activators include 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI). The activator protonates the diisopropylamino group of the phosphitylating reagent, making it a better leaving group and facilitating the nucleophilic attack by the 3'-hydroxyl group of the protected deoxycytidine.

The reaction proceeds via a nucleophilic substitution mechanism, where the 3'-hydroxyl oxygen attacks the phosphorus atom of the phosphitylating agent, displacing the chloride or another leaving group. The diisopropylamino group remains attached to the phosphorus, and the resulting product is a diastereomeric mixture of phosphoramidites.

Table 1: Common Reagents and Conditions for 3'-Hydroxyl Phosphitylation

| Reagent/Condition | Role | Typical Concentration/Amount |

| N4-Acetyl-O5'-trityl-2'-deoxycytidine | Substrate | 1 equivalent |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating Agent | 1.1 - 1.5 equivalents |

| 1H-Tetrazole or ETT | Activator | 0.25 - 0.5 M solution |

| Anhydrous Dichloromethane or Acetonitrile | Solvent | Sufficient for dissolution |

| N,N-Diisopropylethylamine (DIPEA) | Base (scavenger) | 2 - 4 equivalents |

Role of the β-Cyanoethyl Protecting Group in Phosphoramidite Stability

The β-cyanoethyl group is the most widely used protecting group for the phosphorus atom in phosphoramidite chemistry. Its primary role is to mask the highly reactive phosphite (B83602) triester linkage during the sequential steps of oligonucleotide synthesis, preventing unwanted side reactions.

The stability of the β-cyanoethyl group is crucial. It must be stable to the acidic conditions used for the removal of the 5'-O-dimethoxytrityl (DMT) or trityl group at each coupling cycle. e-oligos.com It must also be stable to the capping and oxidation steps.

The key advantage of the β-cyanoethyl group lies in its facile removal under basic conditions via a β-elimination mechanism. nih.govnih.gov Treatment with aqueous ammonia or other amines during the final deprotection step of the oligonucleotide cleaves the cyanoethyl group, generating a phosphodiester internucleotide linkage and releasing acrylonitrile (B1666552) as a byproduct. nih.gov This clean and efficient deprotection is a major reason for its widespread adoption in automated DNA and RNA synthesis. nih.gov

Advanced Synthetic Routes for N4-Acylated Deoxycytidine Analogues

The synthesis of N4-Acetyl-O5'-trityl-2'-deoxycytidine itself begins with the selective acylation of the exocyclic amino group of 2'-deoxycytidine. A common method involves the transient protection of the 3'- and 5'-hydroxyl groups with a silylating agent, such as trimethylsilyl chloride, followed by the addition of acetic anhydride. Subsequent removal of the silyl groups yields N4-acetyl-2'-deoxycytidine. google.com The 5'-hydroxyl group is then selectively protected with a trityl or dimethoxytrityl group using the corresponding chloride in the presence of a base like pyridine. google.com

Recent advancements in the synthesis of N4-acylated deoxycytidine analogues focus on improving efficiency, yield, and the diversity of the acyl groups that can be introduced. oup.comchemrxiv.org One approach involves the use of alternative acylating agents and coupling reagents to achieve higher selectivity and milder reaction conditions. For instance, the use of enzymatic methods for the acylation of nucleosides is being explored to enhance regioselectivity and reduce the need for extensive protection and deprotection steps. oup.com

Considerations for Scalability in Research-Oriented Chemical Synthesis

Scaling up the synthesis of N4-Acetyl-O5'-trityl-2'-deoxycytidine from laboratory to commercial-scale production presents several challenges that need to be addressed to ensure cost-effectiveness, purity, and consistency.

Key considerations include:

Reagent Cost and Availability: The cost of raw materials, including the protected nucleoside, phosphitylating agents, and solvents, becomes a significant factor at a larger scale. Sourcing high-quality reagents in bulk is essential.

Process Safety: The use of hazardous reagents, such as flammable solvents and potentially explosive activators like 1H-tetrazole, requires careful consideration of safety protocols and facility design for large-scale operations. crbgroup.comgoogle.com

Reaction Kinetics and Heat Transfer: Reactions that are easily controlled in small flasks can become difficult to manage on a larger scale. Proper reactor design is crucial for efficient mixing and heat dissipation to prevent side reactions and ensure consistent product quality.

Purification and Isolation: Chromatographic purification, which is common in research labs, can be cumbersome and expensive for large quantities of material. Developing robust crystallization or precipitation methods for the final product and intermediates is often necessary for scalable and cost-effective purification.

Waste Management: Large-scale synthesis generates significant amounts of chemical waste that must be handled and disposed of in an environmentally responsible and compliant manner. ak-bio.com

Process Automation and Control: Implementing automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reagent addition can improve reproducibility and reduce the potential for human error.

Table 2: Comparison of Lab-Scale vs. Large-Scale Synthesis Considerations

| Parameter | Lab-Scale (grams) | Large-Scale (kilograms) |

| Purification | Column Chromatography | Crystallization, Precipitation |

| Activator | 1H-Tetrazole often used | Safer, non-explosive alternatives preferred |

| Solvent Handling | Manual | Automated, closed systems |

| Cost Analysis | Reagent cost is secondary | A primary driver of process development |

| Safety | Standard lab safety | Rigorous process safety management |

By carefully addressing these factors, the synthesis of N4-Acetyl-O5'-trityl-2'-deoxycytidine can be efficiently and safely scaled up to meet the growing demands of the oligonucleotide therapeutics and diagnostics markets.

Protecting Group Strategies and Deprotection Chemistry

Principles of Orthogonal Protection in Oligonucleotide Synthesis

Orthogonal protection is a fundamental strategy in chemical synthesis that employs multiple classes of protecting groups, each of which can be removed by a specific chemical reaction or condition without affecting the others. nih.govumich.edu This principle is paramount in solid-phase oligonucleotide synthesis, where different protecting groups must be removed at distinct stages of the process. umich.eduumich.edu

The synthesis cycle typically involves three main types of protecting groups:

A temporary protecting group for the 5'-hydroxyl function, which is removed at the beginning of each coupling cycle to allow for chain elongation. The trityl group serves this purpose. umich.eduatdbio.com

Base-labile protecting groups for the exocyclic amines of the nucleobases (adenine, guanine (B1146940), and cytosine), which remain intact throughout the synthesis and are removed only at the very end. The N4-acetyl group on cytidine (B196190) falls into this category. nih.govmtu.edu

A base-labile protecting group for the internucleotidic phosphate (B84403) linkages (typically a cyanoethyl group), which is also removed during the final deprotection step. umich.edu

This orthogonal scheme ensures that the sensitive nucleobases are shielded from the acidic conditions used to remove the 5'-trityl group at each cycle, and the 5'-hydroxyl group is not prematurely deprotected during the final basic cleavage and deprotection steps. nih.govumich.edu The use of such a strategy allows for the efficient and high-fidelity assembly of long DNA or RNA chains. nih.gov

N4-Acetyl Protecting Group: Functionality and Cleavage

The exocyclic amine (N4) of cytidine is a nucleophilic site that can participate in undesirable side reactions during oligonucleotide synthesis. The N4-acetyl group serves as a robust shield for this amine, preventing these unwanted reactions. google.com

During the phosphoramidite (B1245037) coupling step, the exocyclic amine of an unprotected cytidine could potentially react with the activated phosphoramidite monomer, leading to branched oligonucleotide chains and a decrease in the yield of the desired full-length product. Furthermore, during the capping step, which uses reagents like acetic anhydride (B1165640) to block unreacted 5'-hydroxyl groups, an unprotected N4-amine could be acylated. umich.edu The N4-acetyl group effectively prevents these side reactions, ensuring the integrity of the growing oligonucleotide chain. In some strategies, N4-acetylcytidine is specifically chosen for its compatibility with "UltraMild" deprotection conditions, which are necessary for oligonucleotides containing base-sensitive modifications. mtu.edursc.org

Ammoniolysis : The most common method for deprotection involves heating the oligonucleotide with concentrated aqueous ammonia (B1221849). The ammonia acts as a nucleophile, attacking the carbonyl carbon of the acetyl group and cleaving the amide bond to liberate the free amine of cytidine. This process is generally efficient, although it can require several hours at elevated temperatures (e.g., 55°C) for complete removal. chemie-brunschwig.chglenresearch.com

Alkylaminolysis : For more rapid deprotection, mixtures of aqueous ammonia and an alkylamine, such as methylamine (B109427) (AMA), are often used. nih.govglenresearch.com This "UltraFAST" deprotection can significantly reduce the time required for complete removal of the acetyl group, often to as little as 10-15 minutes at 65°C. glenresearch.comglenresearch.com The increased reactivity is attributed to the greater nucleophilicity of the alkylamine compared to ammonia.

The table below summarizes typical conditions for the cleavage of the N4-acetyl group.

| Deprotection Reagent | Temperature | Duration | Application |

| Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55 °C | 4-8 hours | Standard Deprotection |

| Ammonium Hydroxide/Methylamine (AMA) | 65 °C | 10-15 minutes | Fast Deprotection |

| Potassium Carbonate in Methanol | Room Temp | 2-4 hours | UltraMild Deprotection |

| t-Butylamine/Methanol/Water | 55 °C | Overnight | Alternative for sensitive oligos |

This table presents generalized data; specific protocols may vary. glenresearch.com

During deprotection with methylamine-containing reagents (AMA), a potential side reaction is the modification of the cytidine base. If a less robust protecting group like benzoyl is used for cytidine, the exocyclic amine can be susceptible to transamination, leading to the formation of N4-methylcytidine. The N4-acetyl group is significantly more resistant to this side reaction. The use of N4-acetyl-2'-deoxycytidine is a key component of the UltraFAST deprotection strategy because it effectively prevents the formation of this N4-methylcytidine byproduct, ensuring higher purity of the final oligonucleotide product. google.comglenresearch.com

O5'-Trityl Protecting Group: Acid-Labile Deprotection

The 5'-hydroxyl is the site of chain extension in 3' to 5' oligonucleotide synthesis. The O5'-trityl group, and more commonly its dimethoxy derivative (DMT or DMTr), is used as a temporary, acid-labile protecting group for this position. atdbio.comumich.edu Its bulkiness also provides steric hindrance, preventing unwanted reactions at the 5'-position. total-synthesis.com

At the start of each synthesis cycle, the 5'-DMT group is removed to expose the hydroxyl group for coupling with the next phosphoramidite monomer. atdbio.com This deprotection, or detritylation, is achieved by treating the solid support with a non-aqueous acid, typically dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758). atdbio.comhud.ac.uk

The mechanism proceeds via a protonation of the ether oxygen, followed by the cleavage of the carbon-oxygen bond. total-synthesis.com This process is favorable because it results in the formation of a highly stable dimethoxytrityl carbocation. total-synthesis.comhud.ac.uk This cation is intensely colored (orange), a property that is exploited for the real-time monitoring of coupling efficiency; the absorbance of the released cation is directly proportional to the number of successfully coupled nucleotides in the preceding step. atdbio.comumich.edu

Spectrophotometric Monitoring of Detritylation Efficiency (Trityl Cation Quantification)

This acid-catalyzed cleavage of the ether linkage releases the terminal 5'-hydroxyl group, making it available for the subsequent coupling reaction. Simultaneously, it liberates a stable triphenylmethyl (trityl) carbocation. This cation, particularly the 4,4'-dimethoxytrityl (DMT) variant, possesses a strong chromophore that imparts a characteristic bright orange or yellow color. thermofisher.com The intensity of this color is directly proportional to the amount of trityl cation released.

The trityl cation exhibits a strong absorbance maximum in the visible spectrum, typically around 498 nm for the dimethoxytrityl (DMT) cation. isogen-lifescience.com By measuring the absorbance of the acidic deprotection solution as it flows from the synthesis column, the quantity of the released trityl cation can be accurately determined using the Beer-Lambert law. This measurement provides a quantitative assessment of the preceding coupling step's yield. umich.eduthermofisher.com A consistent and high absorbance reading from cycle to cycle indicates successful and efficient synthesis, while a sudden drop in absorbance signals a failure in the coupling reaction, allowing for immediate troubleshooting. umich.edu This in-line monitoring is one of the simplest and most rapid methods to assess the progress and quality of an oligonucleotide synthesis run before the final cleavage and deprotection. umich.edu

Table 1: Spectrophotometric Properties for Detritylation Monitoring

| Protecting Group Variant | Cation Color | Typical Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) at λmax |

|---|---|---|---|

| Trityl (Tr) | Colorless/Pale Yellow | ~410 nm | Low |

| Monomethoxytrityl (MMT) | Yellow | ~478 nm | Moderate |

Impact of Trityl Variants (e.g., Monomethoxytrityl, Dimethoxytrityl) on Deprotection Kinetics

The stability of the 5'-O-protecting group and the kinetics of its removal are fundamental aspects of oligonucleotide synthesis. The rate of acid-catalyzed detritylation is highly dependent on the substitution pattern of the trityl group. The parent trityl group is relatively stable and requires strong acidic conditions for efficient removal. The introduction of electron-donating methoxy (B1213986) groups onto the phenyl rings significantly increases the acid lability of the group.

This effect is due to the ability of the methoxy groups to stabilize the resulting carbocation intermediate through resonance. The dimethoxytrityl (DMT) group, with two methoxy substituents, is considerably more acid-labile than the monomethoxytrityl (MMT) group, which in turn is more labile than the unsubstituted trityl group. ajchem-a.com Consequently, the DMT group can be cleaved under much milder acidic conditions, which is advantageous in preventing side reactions such as depurination, especially at adenosine (B11128) and guanosine (B1672433) residues. nih.gov

The standard deblocking step in modern synthesizers, using dichloroacetic acid in dichloromethane, is optimized for the rapid and complete removal of the DMT group, typically within seconds to a minute. umich.edu MMT groups require more stringent conditions, such as longer exposure to the acid or stronger acids, for complete removal. glenresearch.com This difference in lability allows for orthogonal protection strategies in more complex chemical syntheses. The increased stability of MMT can be useful for applications where the 5'-protecting group must withstand certain reaction conditions while other acid-labile groups are removed. glenresearch.com

Recent studies have also explored thermal deprotection methods under neutral aqueous conditions. These methods highlight the kinetic differences between trityl variants. For instance, an MMT group attached to an amine can be quantitatively removed by heating at 60°C for 60 minutes in a neutral aqueous solution. glenresearch.com In contrast, removing a DMT group from a hydroxyl under similar conditions requires more rigorous heating at 95°C for 90 minutes, demonstrating its greater stability in this specific context. glenresearch.com

Table 2: Relative Deprotection Rates of Trityl Variants under Acidic Conditions

| Trityl Variant | Relative Rate of Acidic Cleavage | Typical Deprotection Reagent | Key Characteristics |

|---|---|---|---|

| Trityl (Tr) | 1 | Stronger Acids (e.g., TFA) | Most stable; requires harsh conditions for removal. |

| Monomethoxytrityl (MMT) | ~10-30 | 80% Acetic Acid / Dichloroacetic Acid | Intermediate stability; useful in orthogonal schemes. glenresearch.com |

| Dimethoxytrityl (DMT) | ~100-300 | 3% Dichloroacetic Acid (DCA) in DCM | Standard for oligonucleotide synthesis due to high lability and strong chromophore. umich.edunih.gov |

Integrated Deprotection Schemes for Oligonucleotides Synthesized with N4-Acetyl-O5'-trityl-2'deoxy-cytidine

The synthesis of an oligonucleotide using N4-Acetyl-O5'-trityl-2'-deoxycytidine requires a carefully integrated deprotection scheme to remove all protecting groups—the 5'-trityl group, the N4-acetyl group on the cytosine base, and the cyanoethyl groups from the internucleosidic phosphate linkages—without compromising the integrity of the final product. The choice of deprotection strategy is dictated by the stability of the nucleobases and any modifications present in the sequence. glenresearch.comglenresearch.com

The N4-acetyl group on deoxycytidine (Ac-dC) is significantly more labile than the standard protecting groups used for other bases, such as benzoyl for dA and isobutyryl for dG. This property is crucial when selecting the deprotection conditions.

A typical integrated deprotection workflow proceeds as follows:

Cleavage from Solid Support and Phosphate Deprotection : The process begins with the cleavage of the oligonucleotide from the solid support. This step is concurrently performed with the removal of the 2-cyanoethyl protecting groups from the phosphate backbone. A common reagent for this is concentrated ammonium hydroxide. However, for faster procedures or for sequences containing sensitive moieties, alternative reagents are used. The "UltraFAST" deprotection protocol utilizes a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA), which can achieve cleavage and deprotection in approximately 5-10 minutes at elevated temperatures. glenresearch.com The use of N4-acetyl-dC is mandatory for this method, as the standard N4-benzoyl-dC would undergo transamination as an unwanted side reaction with methylamine. researchgate.net

Base Deprotection : During treatment with ammonium hydroxide or AMA, the N4-acetyl group is cleaved from the cytosine base. Due to its lability, the deprotection of Ac-dC is rapid. For highly sensitive oligonucleotides, "UltraMILD" deprotection conditions, such as using 0.05 M potassium carbonate in methanol, can be employed. glenresearch.com This ensures the removal of base protecting groups without degrading sensitive modifications. Several studies have successfully demonstrated the synthesis of oligonucleotides containing the highly sensitive N4-acetylcytidine modification by employing carefully optimized, non-nucleophilic, or mild deprotection protocols. nih.govnih.gov

Final 5'-Detritylation (if purified "Trityl-On") : Often, oligonucleotides are purified using reverse-phase HPLC or cartridge methods with the hydrophobic 5'-trityl group still attached ("trityl-on"). This allows for efficient separation of the full-length product from shorter failure sequences. After purification, the trityl group is removed. This is typically accomplished by treating the purified oligonucleotide with an acidic solution, such as 80% acetic acid, for 15 to 30 minutes at room temperature. thermofisher.com Following acid treatment, the cleaved trityl alcohol is removed by extraction or precipitation of the oligonucleotide.

The integration of these steps ensures that all protecting groups are removed efficiently, yielding a pure, functional oligonucleotide. The choice of N4-Acetyl-2'-deoxycytidine as a building block is particularly compatible with modern, rapid deprotection schemes that are essential for high-throughput synthesis. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N4-Acetyl-O5'-trityl-2'-deoxycytidine |

| Dichloroacetic acid |

| Trichloroacetic acid |

| Dichloromethane |

| Triphenylmethyl carbocation |

| 4,4'-dimethoxytrityl (DMT) cation |

| Monomethoxytrityl (MMT) |

| Trifluoroacetic acid (TFA) |

| Acetic acid |

| Adenosine |

| Guanosine |

| Ammonium hydroxide |

| Methylamine |

| Potassium carbonate |

| Methanol |

Advanced Applications in Oligonucleotide Synthesis

Solid-Phase Synthesis of DNA and RNA Oligomers Utilizing N4-Acetyl-O5'-trityl-2'deoxy-cytidine Phosphoramidites

The phosphoramidite (B1245037) method, executed on a solid support (e.g., controlled pore glass, CPG), is the universally accepted standard for the chemical synthesis of oligonucleotides. biomers.netbiotage.com N4-Acetyl-O5'-trityl-2'-deoxycytidine, in its phosphoramidite form, is an essential reagent for the introduction of cytidine (B196190) residues into a growing DNA chain. biomers.net The entire process is automated and relies on a repeated four-step cycle for each nucleotide addition. researchgate.net

The synthesis of an oligonucleotide is a cyclical process where each cycle adds one nucleoside phosphoramidite to the growing chain, which is anchored to a solid support. The N4-acetyl protecting group on the cytidine is stable throughout these steps.

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. biotage.com This is achieved by treating the support with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758). nih.govnih.gov This step exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite building block. researchgate.net

Coupling: The N4-Acetyl-2'-deoxycytidine phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). biomers.netresearchgate.net The activator protonates the diisopropylamino group on the phosphoramidite, converting it into a good leaving group. biotage.com The exposed 5'-hydroxyl group of the support-bound chain then attacks the phosphorus atom, forming a new phosphite (B83602) triester linkage. biotage.comresearchgate.net

Capping: The coupling reaction is highly efficient but not perfect, typically achieving 98-99.5% completion. biosearchtech.com To prevent the small percentage of unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in undesired deletion sequences, they are permanently blocked. biomers.net This is accomplished through acetylation using a mixture of acetic anhydride (B1165640) and an activator like N-methylimidazole (NMI). biotage.combiosearchtech.com

Oxidation: The newly formed internucleotide phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate (B84403) triester. This is achieved by oxidation, typically using a solution of iodine in a mixture of tetrahydrofuran (B95107), water, and pyridine (B92270). biomers.netbiosearchtech.com This step completes the cycle, and the process is repeated until the oligonucleotide of the desired length is synthesized.

| Activator | Relative Acidity (pKa) | Typical Coupling Time | General Efficiency |

|---|---|---|---|

| 1H-Tetrazole | ~4.8 | 30-60 seconds | High (>99%) |

| 4,5-Dicyanoimidazole (DCI) | ~5.2 | 20-40 seconds | Very High (>99.5%), less aggressive than BTT |

| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3 | 25-50 seconds | Very High (>99.5%), good for sterically hindered amidites |

This table presents typical values for standard DNA synthesis; actual parameters may vary based on the synthesizer, reagents, and specific sequence.

Site-Specific Incorporation of Modified Cytidine Residues

Beyond solid-phase chemical synthesis, modified nucleosides can be incorporated into DNA using enzymatic methods. This approach often utilizes the 5'-triphosphate derivative of the modified nucleoside as a substrate for DNA polymerases.

Recent research has demonstrated the synthesis and enzymatic incorporation of N4-acylated 2'-deoxycytidine-5'-triphosphates (dCAcylTPs). nih.govoup.com These studies reveal that a diverse range of DNA polymerases can utilize these modified nucleotides as substrates for the synthesis of modified DNA. researchgate.net This provides a powerful tool for introducing specific functionalities into DNA strands for applications in labeling, aptamer selection, and diagnostics. innoget.com

A key finding is that many Family A and B DNA polymerases, including Taq and KOD XL, efficiently incorporate dCAcylTPs. nih.gov Interestingly, this incorporation is not always canonical; in addition to the expected pairing with guanine (B1146940) (G), a strong base-pairing interaction between N4-acyl-cytosine and adenine (B156593) (A) is frequently observed. researchgate.net Even proofreading polymerases like phi29 can utilize dCAcylTPs, although they also show a propensity for CAcyl•A pairing. oup.com Furthermore, terminal deoxynucleotidyl transferase (TdT) has been shown to add hundreds of N4-acylated deoxycytidine nucleotides onto the 3'-end of a DNA strand, demonstrating the potential for creating long, modified tails. nih.govoup.com

| DNA Polymerase | Family | Incorporation of dCAcylTPs | Observed Base Pairing |

|---|---|---|---|

| Taq Polymerase | A | Efficient | CAcyl•G and CAcyl•A |

| Klenow Fragment (exo-) | A | Efficient | CAcyl•G and CAcyl•A |

| KOD XL | B | Efficient | CAcyl•G and CAcyl•A |

| phi29 Polymerase | B (Proofreading) | Successful | Prone to CAcyl•A |

| Terminal Deoxynucleotidyl Transferase (TdT) | X | Highly Efficient (Template Independent) | N/A (Adds multiple units) |

Data synthesized from findings reported in Nucleic Acids Research, 2018, Vol. 46, No. 12. nih.gov

Chemoenzymatic strategies combine the precision of enzymatic reactions with the versatility of chemical synthesis. Oligonucleotides containing site-specifically incorporated N4-acetyl-2'-deoxycytidine residues, produced via solid-phase synthesis, can serve as primers or templates for enzymatic reactions. For example, a chemically synthesized primer containing the modification can be extended by a DNA polymerase. Alternatively, modified DNA fragments can be joined to other nucleic acid strands using DNA ligases. nih.gov The enzymatic incorporation of dCAcylTPs is itself a cornerstone of chemoenzymatic functionalization, allowing for the creation of DNA molecules with functionalities that would be difficult to achieve by purely chemical or purely enzymatic means alone.

Contributions to the Design and Synthesis of Chemically Modified Nucleic Acid Analogs

The ability to reliably synthesize oligonucleotides containing N4-acetyl-2'-deoxycytidine is crucial for the development of advanced nucleic acid analogs. chemimpex.com Protecting the exocyclic amine of cytidine prevents branching and other side reactions during synthesis, ensuring the integrity of the final product. This control allows researchers to design and build nucleic acid-based tools and therapeutics with tailored properties. nih.gov

Chemically modified analogs are instrumental in a wide range of applications. They are used as probes to investigate DNA-protein interactions, as antisense oligonucleotides to modulate gene expression, and as aptamers with high affinity and specificity for various targets. nih.govchemimpex.com The incorporation of modified cytidines can alter the thermal stability, nuclease resistance, and hybridization properties of an oligonucleotide. The N4-acetyl group itself is a simple modification, but the synthetic methodologies developed around it pave the way for the incorporation of more complex N4-acyl groups, which can introduce functionalities for labeling, cross-linking, or therapeutic action. nih.govinnoget.com

Synthesis of Amphiphilic DNA Structures (e.g., Dodecyl Phosphotriester Linkages)

The synthesis of amphiphilic DNA, which contains both hydrophilic (the phosphate backbone) and lipophilic (fat-loving) regions, relies on the precise and controlled chemistry of solid-phase oligonucleotide synthesis. N4-Acetyl-O5'-trityl-2'-deoxycytidine, as a phosphoramidite precursor, is integral to the standard synthesis cycle that can be adapted to create these specialized structures.

While standard synthesis creates a uniform phosphodiester backbone, the methodology allows for the introduction of modified phosphate linkages. The creation of dodecyl phosphotriester linkages, for example, involves modifying the phosphate group between nucleosides with a 12-carbon dodecyl chain. This imparts significant lipophilicity to that specific point in the DNA backbone. The robust N4-acetyl protection on the cytidine base is critical during these non-standard coupling steps, ensuring that the base's integrity is maintained while the backbone is modified. The ability to incorporate such lipophilic moieties is essential for developing DNA structures that can interact with or anchor to lipid membranes, a key application in drug delivery and nanotechnology. Various lipid conjugations can be achieved to facilitate the efficient internalization of oligonucleotides into cells. google.com

Development of Nucleic Acids for Specific Labeling and Conjugation Strategies

The creation of nucleic acids designed for specific labeling and conjugation is a cornerstone of modern diagnostics, molecular biology research, and therapeutic development. The use of N4-acetyl protection on deoxycytidine is particularly advantageous in these applications because it can be efficiently utilized without statistically significant side-product formation during the final deprotection steps. google.com This ensures the synthesized oligonucleotide is of high purity and sequence fidelity, which is paramount before attaching a sensitive label or a functional molecule.

Once the full DNA sequence is assembled using building blocks like N4-Acetyl-O5'-trityl-2'-deoxycytidine, it can be conjugated to a variety of molecules, including:

Fluorophores and Quenchers: For use as probes in quantitative PCR (qPCR) and other diagnostic assays.

Thiol Modifiers: Thiol-modified oligonucleotides can be covalently attached to ligands containing maleimide (B117702) groups or can form strong, specific bonds with gold surfaces, enabling the development of DNA-functionalized gold nanoparticles for biosensors and nanotherapeutics. chemgenes.com

Peptides: Peptide-oligonucleotide conjugates are a promising therapeutic strategy, combining the sequence-specific targeting of DNA with the functional advantages of peptides, such as improved cellular uptake. nih.gov The stability of the N-acetyl protecting group ensures the oligonucleotide is correctly synthesized before it is joined to the peptide. google.com

| Conjugation Application | Purpose | Relevance of N4-Acetyl Protection |

| Attachment to Gold Nanoparticles | Creation of biosensors and nanostructures. chemgenes.com | Ensures high-fidelity synthesis of the oligonucleotide component before conjugation via a thiol linker. google.comchemgenes.com |

| Peptide Conjugation | Improved cellular uptake and therapeutic potential. nih.gov | Prevents base modification during synthesis, providing a pure DNA strand ready for amide coupling to a peptide. google.com |

| Fluorescent Labeling | Use as probes for detecting specific DNA or RNA sequences. | Guarantees the sequence accuracy of the probe, which is critical for specific target binding. google.com |

Research Impact on Genetic Engineering and Synthetic Biology Tools

Genetic engineering and synthetic biology are fundamentally enabled by the ability to "write" DNA through chemical synthesis. nih.gov The reliability and fidelity of this synthesis process are therefore of utmost importance. The use of N4-Acetyl-O5'-trityl-2'-deoxycytidine and its corresponding phosphoramidite contributes significantly to the quality of synthetic DNA, which directly impacts research outcomes in these fields.

The acetyl protecting group is stable throughout the synthesis cycles but can be removed cleanly and efficiently under mild conditions at the end of the process. google.com This minimizes the formation of unwanted side products, such as those arising from transamination, which can occur with less stable protecting groups. google.com High-purity, sequence-perfect oligonucleotides are critical for a wide range of applications that drive innovation:

Gene Synthesis: Assembling entire synthetic genes from smaller, high-fidelity oligonucleotides.

PCR and Site-Directed Mutagenesis: Using synthetic DNA as primers to amplify specific sequences or introduce precise mutations. google.com

Recombinant DNA Technology: Employing synthetic linkers and adapters to clone genes into expression vectors. google.com

Synthetic Biology: Building novel genetic circuits, pathways, and even entire genomes from chemically synthesized DNA parts. The "design, build, test" cycle of synthetic biology is critically dependent on the quality of the "build" phase, which relies on robust chemical synthesis. nih.gov

By providing a reliable method for incorporating deoxycytidine, this protected nucleoside helps ensure that the synthetic DNA used in these advanced applications is accurate, leading to more predictable and successful outcomes in the engineering of biological systems.

Research on N4 Acetylcytidine Ac4c in Biological Systems

N4-Acetylcytidine as a Post-Transcriptional RNA Modification (ac4C)

N4-acetylcytidine is a chemical alteration to the standard cytidine (B196190) nucleoside within an RNA molecule, occurring after the RNA has been transcribed from a DNA template. tandfonline.com This modification is found in various types of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA), indicating its broad impact on cellular function. embopress.org The presence of an acetyl group on the cytidine base alters its chemical properties, which in turn can affect the structure of the RNA molecule and its interactions with other molecules such as proteins and nucleic acids. tandfonline.com The discovery of ac4C has expanded the known repertoire of the epitranscriptome, adding a layer of regulatory complexity to the flow of genetic information. researchgate.net

Molecular Mechanisms of RNA N4-Acetylation and Deacetylation

The installation and removal of ac4C are governed by specific enzymes known as "writers" and "erasers," respectively. This dynamic process allows cells to regulate the levels and locations of ac4C in response to various signals.

Writer: The primary enzyme responsible for catalyzing the formation of ac4C in eukaryotes is N-acetyltransferase 10 (NAT10). nih.gov NAT10 utilizes acetyl-coenzyme A as a donor to transfer an acetyl group to the N4 position of cytidine in an ATP-dependent reaction. embopress.org The activity of NAT10 is often guided by other factors to ensure the precise modification of target RNAs. For instance, in the case of tRNA, the adaptor protein THUMPD1 assists NAT10, while for rRNA, the small nucleolar RNA SNORD13 is required for proper targeting. nih.gov

Eraser: The reversible nature of RNA modifications is crucial for their regulatory roles. Research has identified SIRT7, a member of the sirtuin family of deacetylases, as an "eraser" for ac4C. dntb.gov.uabiorxiv.orgd-nb.info SIRT7 can remove the acetyl group from ac4C on rRNA, demonstrating that RNA acetylation is a reversible process. biorxiv.orgd-nb.info This deacetylation mechanism is distinct from the oxidative demethylation used to reverse other RNA modifications, highlighting the diverse enzymatic strategies employed in epitranscriptomic regulation. biorxiv.org

| Regulatory Proteins for N4-Acetylcytidine (ac4C) | Function | Key Proteins/Factors | Target RNA |

| Writers (Acetylation) | Catalyze the addition of an acetyl group to cytidine. | NAT10 | mRNA, tRNA, rRNA |

| Adaptor protein for tRNA acetylation. | THUMPD1 | tRNA | |

| Adaptor for rRNA acetylation. | SNORD13 | rRNA | |

| Erasers (Deacetylation) | Catalyze the removal of the acetyl group from N4-acetylcytidine. | SIRT7 | rRNA |

| Readers (Recognition) | Bind to ac4C-modified RNA to mediate downstream effects. | NOP58 | snoRNA |

Role of N4-Acetylcytidine in Epitranscriptomic Regulation and Gene Expression

N4-acetylcytidine acts as a significant epitranscriptomic regulator, influencing gene expression at multiple levels. By altering the chemical landscape of RNA, ac4C can modulate mRNA stability, processing, and translation efficiency. tandfonline.comnih.gov The impact of ac4C on mRNA translation is notably position-dependent. When located within the coding sequence (CDS), ac4C has been shown to enhance translation. researchgate.net Conversely, its presence in the 5' untranslated region (5' UTR) can inhibit translation initiation. This location-specific effect allows for nuanced control over protein synthesis. Furthermore, ac4C modification can protect mRNA from degradation, thereby increasing its half-life and contributing to sustained gene expression. researchgate.net

Structural and Functional Consequences of N4-Acetylation on RNA Integrity and Translation

The addition of an acetyl group to cytidine has direct structural and functional consequences for the RNA molecule. Structurally, the acetyl group adds bulk and can alter the hydrogen bonding potential of the nucleobase. tandfonline.com This can lead to increased stability of the RNA duplex. nih.gov

Functionally, these structural changes translate into significant effects on RNA integrity and translation. The enhanced stability conferred by ac4C can protect RNA from nuclease-mediated degradation. tandfonline.com In the context of translation, ac4C in tRNA, particularly in the anticodon loop, is crucial for accurate codon recognition and maintaining translational fidelity. tandfonline.com For rRNA, ac4C contributes to the correct assembly and function of ribosomes, the cellular machinery for protein synthesis. tandfonline.com The influence of ac4C on translation is summarized in the table below.

| Location of ac4C | Effect on Translation | Mechanism |

| Coding Sequence (CDS) | Promotes translation | Enhances decoding efficiency and ribosome translocation. |

| 5' Untranslated Region (5' UTR) | Inhibits translation | Can interfere with the binding of translation initiation factors. |

| tRNA (Anticodon Loop) | Ensures translational fidelity | Promotes accurate codon recognition. |

| rRNA | Facilitates ribosome biogenesis | Contributes to the proper assembly and function of ribosomes. |

Involvement of N4-Acetylcytidine in Cellular Processes (e.g., DNA Damage Response, R-loop Formation)

Beyond its role in routine gene expression, ac4C is implicated in critical cellular processes, including the response to DNA damage and the regulation of R-loops. Recent studies have revealed a connection between RNA modifications and DNA repair pathways. dntb.gov.ua It has been suggested that ac4C-modified RNAs may be involved in the DNA damage response by interacting with repair factors and potentially influencing chromatin structure to make damaged sites more accessible. dntb.gov.ua

R-loops are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. While they have roles in gene regulation, their accumulation can lead to genomic instability. Research has shown that NAT10-mediated acetylation of R-loops can promote their resolution, thereby safeguarding genome integrity. dntb.gov.ua This suggests that ac4C plays a role in maintaining the delicate balance of these structures within the cell.

Investigation of N4-Acylation Effects on Base-Pairing Fidelity and Nucleic Acid Interactions

In a fully complementary RNA duplex, the presence of ac4C was found to have a stabilizing effect, increasing the melting temperature (Tm) by +1.7 °C compared to an unmodified duplex. nih.gov This enhanced stability is attributed to an increased enthalpy upon duplex formation. nih.gov The effect of ac4C on mismatch discrimination is more subtle. It appears to slightly discriminate against a C-A mismatch while increasing the tolerance for a C-U wobble pair. nih.gov This modulation of base-pairing fidelity is particularly important in the context of codon-anticodon interactions, where ac4C at the wobble position of tRNA can ensure accurate translation. researchgate.net

| Parameter | Effect of N4-Acetylcytidine | Quantitative Data |

| Duplex Stability | Increased | ΔTm = +1.7 °C |

| Mismatch Discrimination (C-A) | Slightly increased | ΔΔTm = -0.4 °C |

| Mismatch Tolerance (C-U) | Increased | ΔΔTm = +2.0 °C |

Analytical and Characterization Techniques in Chemical Nucleic Acid Research

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy)

Spectroscopic methods are indispensable for confirming the identity and structure of N4-Acetyl-O5'-trityl-2'-deoxycytidine, ensuring that the correct protecting groups are attached at the desired positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei. For N4-Acetyl-O5'-trityl-2'-deoxycytidine, ¹H NMR is used to confirm the presence and location of the key functional groups. The large trityl group produces characteristic signals in the aromatic region of the spectrum, while the acetyl group shows a distinct singlet in the aliphatic region. oup.com The protons of the deoxyribose sugar and the cytidine (B196190) base appear at specific chemical shifts, and their coupling patterns can confirm the 2'-deoxy configuration.

Interactive Table 1: Typical ¹H NMR Chemical Shift Ranges for N4-Acetyl-O5'-trityl-2'-deoxycytidine

| Proton Type | Typical Chemical Shift (δ, ppm) | Description |

|---|---|---|

| Trityl (Aromatic) | 7.20 - 7.50 | Multiple signals corresponding to the protons on the three phenyl rings of the trityl group. |

| H-6 (Cytidine Base) | ~8.0 - 8.3 | Doublet, shifted downfield due to the electronic environment of the pyrimidine (B1678525) ring. oup.com |

| H-1' (Sugar) | ~6.2 - 6.4 | Triplet ("pseudo-triplet"), characteristic of the anomeric proton in 2'-deoxynucleosides. oup.com |

| H-3' (Sugar) | ~4.5 - 4.7 | Multiplet, position confirms the structure of the sugar ring. oup.com |

| H-4', H-5', H-5'' (Sugar) | ~3.3 - 4.2 | Multiplets corresponding to the remaining sugar protons. |

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. In the IR spectrum of N4-Acetyl-O5'-trityl-2'-deoxycytidine, characteristic absorption bands would confirm the key structural components. These include a strong carbonyl (C=O) stretch from the N4-acetyl group and the C4-carbonyl of the cytidine ring, C-O stretching vibrations from the trityl ether and the sugar moiety, and N-H stretching from the amide.

Chromatographic Techniques for Product Isolation and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Reverse-Phase HPLC, Thin-Layer Chromatography (TLC))

Chromatography is essential for both monitoring the progress of reactions involving N4-Acetyl-O5'-trityl-2'-deoxycytidine and for purifying the final product to the high degree required for oligonucleotide synthesis.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor reaction progress and assess the purity of a sample. wikipedia.org For a compound like N4-Acetyl-O5'-trityl-2'-deoxycytidine, a silica (B1680970) gel plate is typically used as the stationary phase, with a solvent mixture such as chloroform/methanol as the mobile phase. oup.comresearchgate.net The compound is visualized under UV light (254 nm), where it appears as a dark spot against a fluorescent background. wikipedia.org The retention factor (Rf) value is characteristic for a given solvent system and helps in identifying the product and distinguishing it from starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), is the primary technique for the analysis and purification of protected nucleosides and the resulting oligonucleotides. researchgate.net

Purity Assessment: Analytical RP-HPLC is used to determine the purity of the N4-Acetyl-O5'-trityl-2'-deoxycytidine building block before its use in synthesis. A C18 column is commonly employed, and the compound is eluted using a gradient of an organic solvent (like acetonitrile) in an aqueous buffer. nih.gov

Product Isolation ("Trityl-On" Purification): The large, hydrophobic trityl group is exploited in a purification strategy known as "trityl-on" RP-HPLC. researchgate.netdupont.com During solid-phase synthesis, failure sequences (oligonucleotides that did not couple correctly) will have a free 5'-hydroxyl group, while the desired full-length product retains the 5'-trityl group. dupont.com This significant difference in hydrophobicity allows for excellent separation on a reverse-phase column, where the trityl-containing product is retained much more strongly than the "trityl-off" failure sequences. dupont.comelementlabsolutions.com

Interactive Table 2: Summary of Chromatographic Techniques

| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| TLC | Silica Gel | Chloroform/Methanol mixtures | Rapid reaction monitoring and qualitative purity check. oup.comwikipedia.org |

| Analytical RP-HPLC | C18 Silica | Acetonitrile/Aqueous Buffer (e.g., Triethylammonium acetate) | Quantitative purity assessment of the nucleoside building block. nih.gov |

Mass Spectrometry for Molecular Mass Confirmation and Compositional Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing an exact molecular weight and confirming the elemental composition of a compound. For N4-Acetyl-O5'-trityl-2'-deoxycytidine, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate intact molecular ions without significant fragmentation. d-nb.info The analysis confirms the successful synthesis of the target molecule by matching the observed mass with the calculated theoretical mass. d-nb.infobioglyco.com

Interactive Table 3: Molecular Mass Data for N4-Acetyl-O5'-trityl-2'-deoxycytidine

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₃₃N₃O₆ |

| Calculated Monoisotopic Mass | 555.2369 g/mol |

Quantitative Methods for Monitoring Oligonucleotide Synthesis Efficiency

A key advantage of using the trityl protecting group in solid-phase oligonucleotide synthesis is the ability to quantitatively monitor the efficiency of each coupling step. This is achieved through a spectrophotometric procedure known as the "trityl assay". umich.eduthermofisher.com

The synthesis cycle begins with the removal of the 5'-trityl group using an acid, such as trichloroacetic or dichloroacetic acid. umich.edubiosearchtech.com This cleavage releases the trityl group as a stable, brightly colored trityl cation (triphenylmethyl cation), which has a strong absorbance maximum in the visible spectrum (~495 nm).

The process is as follows:

After the coupling step, the solid support is washed to remove excess reagents.

An acidic deblocking solution is passed through the synthesis column.

The eluent, containing the orange-colored trityl cation, is collected. google.com

The absorbance of this solution is measured using a spectrophotometer.

The amount of light absorbed is directly proportional to the amount of trityl cation released, which in turn corresponds to the number of molecules that were successfully coupled in the preceding step. thermofisher.comgoogle.com By comparing the absorbance from one cycle to the next, the stepwise coupling efficiency can be calculated. Consistently high coupling efficiencies (typically >98-99%) are critical for obtaining a high yield of the desired full-length oligonucleotide. thermofisher.combiosearchtech.com A sudden drop in absorbance signals a failure in the coupling reaction, allowing for immediate troubleshooting. thermofisher.com

Historical Context and Future Directions in Chemical Nucleic Acid Synthesis

Evolution of Oligonucleotide Synthesis Methodologies and Protecting Group Chemistry

The journey of oligonucleotide synthesis began with early, solution-phase methods that were laborious and limited in scale. The advent of solid-phase synthesis revolutionized the field, allowing for the sequential addition of nucleotide monomers to a growing chain anchored to a solid support. This approach streamlined the process and enabled automation.

A critical element in the success of solid-phase synthesis is the use of protecting groups. These are chemical moieties that temporarily block reactive functional groups on the nucleoside monomers, preventing unwanted side reactions during the coupling process. The key functional groups that require protection are the 5'-hydroxyl group, the exocyclic amino groups of the nucleobases (adenine, guanine (B1146940), and cytosine), and the phosphate (B84403) group.

The evolution of protecting group chemistry has been driven by the need for groups that are stable during the synthesis cycles but can be removed under mild conditions at the end of the synthesis without damaging the newly formed oligonucleotide. This has led to the development of a diverse array of protecting groups with varying lability and orthogonality, allowing for selective deprotection when needed.

Landmark Contributions in the Development of Nucleoside Protecting Groups

Two protecting groups of paramount importance in the history of oligonucleotide synthesis are the trityl group for the 5'-hydroxyl function and acyl groups for the exocyclic amines of the nucleobases.

The trityl (triphenylmethyl) group , and its more acid-labile derivatives like the 4,4'-dimethoxytrityl (DMT) group, have been instrumental for the protection of the 5'-hydroxyl group of nucleosides. umich.edu The bulky nature of the trityl group provides steric hindrance, preventing reactions at the 5'-position until it is selectively removed, typically by treatment with a mild acid, to allow for the coupling of the next nucleotide. umich.edu The development of the DMT group was a significant advancement, as its increased acid lability allowed for faster and more efficient deprotection steps during automated synthesis.

For the protection of the exocyclic amino group of cytosine, various acyl groups have been employed. The N4-acetyl group is one such protecting group. While benzoyl was a more common choice historically, the acetyl group offers different deprotection kinetics. google.com The choice of the N-acyl protecting group is crucial as it must be stable throughout the synthesis but readily removable during the final deprotection step, which typically involves treatment with a base like ammonium (B1175870) hydroxide (B78521). The use of the N4-acetyl group on deoxycytidine is significant in contexts where milder deprotection conditions are required to preserve other sensitive modifications within the oligonucleotide. d-nb.info

The combination of these protecting groups is exemplified in N4-Acetyl-O5'-trityl-2'-deoxycytidine . This compound represents a fully protected deoxycytidine monomer ready for incorporation into an oligonucleotide chain using phosphoramidite (B1245037) chemistry. The trityl group on the 5'-hydroxyl allows for its attachment to the solid support or the growing oligonucleotide chain, while the acetyl group on the N4 position of the cytosine base prevents unwanted side reactions.

Current Challenges in the Synthesis of Highly Modified Oligonucleotides

The synthesis of oligonucleotides has matured significantly, but challenges remain, particularly in the preparation of highly modified oligonucleotides for therapeutic and diagnostic applications. These modifications can be on the nucleobase, the sugar moiety, or the phosphate backbone.

A key challenge lies in the compatibility of the protecting groups with the diverse chemical functionalities of these modifications. Standard deprotection protocols, often involving strong bases, can be detrimental to sensitive modifications. For instance, the N4-acetyl group of deoxycytidine is more labile than the commonly used N4-benzoyl group and can be cleaved under standard basic deprotection conditions, leading to unwanted side products. google.commtu.edu This necessitates the development of milder deprotection strategies to ensure the integrity of the final oligonucleotide.

The synthesis of oligonucleotides containing N4-acetyldeoxycytidine highlights this challenge. Researchers have explored alternative deprotection methods and orthogonal protecting group strategies to circumvent the lability of the acetyl group. mtu.edu These approaches often involve the use of "fast-deprotecting" protecting groups on other nucleobases or employing non-nucleophilic bases for deprotection to preserve the N4-acetyl modification if it is a desired final feature of the oligonucleotide. nih.gov

Furthermore, achieving high purity and yield for long and complex modified oligonucleotides remains a significant hurdle. exactmer.comsusupport.com The cumulative effect of incomplete reactions at each step can lead to a complex mixture of failure sequences, requiring sophisticated purification techniques.

Emerging Research Avenues for N4-Acetyl-O5'-trityl-2'deoxy-cytidine and Related Analogs in Nucleic Acid Science

The specific compound N4-Acetyl-O5'-trityl-2'-deoxycytidine and its phosphoramidite derivative are crucial building blocks for the synthesis of oligonucleotides containing N4-acetyldeoxycytidine. Research into the biological roles of this modified nucleoside is an emerging area.

N4-acetylcytidine (ac4C) is a known modification in RNA, where it plays a role in maintaining mRNA stability and enhancing translation efficiency. researchgate.net While less studied in DNA, the presence of N4-acetyldeoxycytidine could have significant implications for DNA structure and function. For instance, studies have shown that the acetylation of cytosine can increase the thermal stability of DNA duplexes. mtu.edu

The ability to chemically synthesize oligonucleotides containing site-specific N4-acetyldeoxycytidine, enabled by reagents like N4-Acetyl-O5'-trityl-2'-deoxycytidine, is critical for several research avenues:

Probing DNA Structure and Stability: Synthesized oligonucleotides can be used in biophysical studies to understand how N4-acetylation affects DNA melting temperature, conformation, and interactions with proteins.

Epigenetic Research: The potential role of N4-acetyldeoxycytidine as an epigenetic mark is an exciting area of investigation. The availability of synthetic standards is essential for developing analytical methods to detect and quantify this modification in genomic DNA.

Development of Therapeutic Oligonucleotides: The increased stability conferred by N4-acetylation could be exploited in the design of antisense oligonucleotides, siRNAs, and aptamers with improved pharmacokinetic properties. mtu.edu Oligonucleotides carrying such modifications could exhibit enhanced resistance to nuclease degradation.

Diagnostic Applications: Oligonucleotides containing N4-acetyldeoxycytidine could be used as probes in diagnostic assays, potentially offering improved specificity and sensitivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N4-Acetyl-O5'-trityl-2'-deoxy-cytidine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential protection of the 5'-hydroxyl group with a trityl group and acetylation at the N4 position of cytidine. A key intermediate, 5'-O-trityl-2'-deoxycytidine, is synthesized under anhydrous conditions using 4,4'-dimethoxytrityl chloride (DMTr-Cl) in pyridine. The N4-acetylation is achieved with acetic anhydride in the presence of a catalytic base. Intermediates are characterized via NMR (e.g., δ 7.24–7.58 ppm for aromatic protons of trityl), NMR, and HRMS for molecular weight confirmation. Yield optimization (e.g., 82% for tritylated intermediates) requires strict control of reaction time and stoichiometry .

Q. How is N4-Acetyl-O5'-trityl-2'-deoxy-cytidine incorporated into oligonucleotides via enzymatic methods?

- Methodological Answer : Modified triphosphates (e.g., N4-acyl-dCTP derivatives) are synthesized and used as substrates for DNA polymerases like Taq or Klenow fragment. Incorporation efficiency is assessed via primer extension assays, monitored by gel electrophoresis or capillary sequencing. Studies show that N4-acetyl modifications may reduce polymerase processivity compared to unmodified dCTP, requiring adjusted Mg concentrations (1–5 mM) and longer extension times (30–60 min) to maximize yield .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low incorporation yields of N4-acetylated nucleotides during enzymatic synthesis?

- Methodological Answer : Low yields often stem from steric hindrance from the acetyl group or altered base-pairing kinetics. Optimization strategies include:

- Screening polymerases (e.g., engineered variants like Therminator™ with enhanced tolerance for bulky modifications).

- Adjusting pH (7.5–8.5) to stabilize the polymerase-template complex.

- Using additives like DMSO (5–10%) to reduce DNA secondary structures.

Kinetic studies (e.g., analysis) are critical for identifying rate-limiting steps .

Q. What methodologies are used to evaluate the stability and hybridization efficiency of oligonucleotides containing N4-Acetyl-2'-deoxy-cytidine?

- Methodological Answer : Hybridization efficiency is tested via UV-melting curves () comparing modified vs. unmodified duplexes. The acetyl group typically reduces by 2–5°C due to weakened hydrogen bonding. Stability under physiological conditions (e.g., in serum-containing buffers) is assessed using HPLC or LC-MS to quantify degradation over 24–72 hours. Förster resonance energy transfer (FRET) probes can monitor real-time hybridization dynamics .

Q. How do safety protocols for handling N4-Acetyl-O5'-trityl-2'-deoxy-cytidine impact experimental reproducibility?

- Methodological Answer : The compound’s acute toxicity (H302, H315) and respiratory irritation risk (H335) necessitate strict adherence to safety protocols:

- Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride).

- Store aliquots under inert gas (argon) to prevent moisture-induced trityl group cleavage.

- Inconsistent handling (e.g., exposure to light or humidity) can lead to variable yields and purity, requiring regular QC via TLC or analytical HPLC .

Q. How should researchers address contradictions in reported enzymatic incorporation rates of N4-acylated nucleotides?

- Methodological Answer : Discrepancies may arise from differences in polymerase fidelity assays or buffer compositions. To resolve these:

- Standardize reaction conditions (e.g., ionic strength, temperature) across studies.

- Validate incorporation rates using orthogonal methods (e.g., mass spectrometry for quantifying misincorporation vs. gel-based assays).

- Compare kinetic parameters (, ) across studies to isolate enzyme-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.